

Aldumastat: A Technical Deep Dive into its Pharmacokinetics and Bioavailability

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aldumastat (also known as GLPG1972 or S201086) is a potent and selective, orally administered inhibitor of ADAMTS-5 (A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5), a key enzyme implicated in cartilage degradation in osteoarthritis. This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of Aldumastat, compiling data from preclinical and clinical studies. The development of Aldumastat for osteoarthritis was discontinued after a Phase 2 trial did not meet its primary endpoint for efficacy. However, the pharmacokinetic data generated remains valuable for researchers in the field of drug development. This document summarizes key quantitative data in structured tables, details experimental methodologies, and provides visualizations of relevant pathways and workflows.

Preclinical Pharmacokinetics and Bioavailability

Initial preclinical studies in animal models demonstrated the oral availability of **Aldumastat**. A single oral gavage administration of 5 mg/kg of **Aldumastat** resulted in varying bioavailability across different species.

Quantitative Data



Species	Dose (Oral)	Oral Availability (F%)
Mice	5 mg/kg	25%[1]
Rats	5 mg/kg	58%[1]
Dogs	5 mg/kg	97%[1]

Further detailed pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance, and volume of distribution from these preclinical studies are not publicly available in the reviewed literature.

Experimental Protocols

In Vivo Administration:

- Compound Formulation: While the exact vehicle for the preclinical oral gavage studies is not specified in the available literature, a common formulation for such studies involves suspending the compound in a vehicle like a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
- Dosing: A single dose of 5 mg/kg was administered via oral gavage to mice, rats, and dogs.

Pharmacokinetic Analysis:

- Blood samples were likely collected at various time points post-administration to determine the plasma concentration of Aldumastat.
- Plasma concentrations of Aldumastat were likely determined using a validated bioanalytical method, such as liquid chromatography with tandem mass spectrometry (LC-MS/MS).
- Pharmacokinetic parameters were then calculated from the plasma concentration-time data.

Clinical Pharmacokinetics

The clinical pharmacokinetic profile of **Aldumastat** has been evaluated in several Phase 1 studies involving healthy volunteers and patients with osteoarthritis. These studies assessed



single ascending doses (SAD) and multiple ascending doses (MAD) of the drug.

Single Ascending Dose (SAD) Studies in Healthy Male Volunteers

A first-in-human, randomized, double-blind, placebo-controlled study (Study A, NCT02612246) investigated single oral doses of **Aldumastat** solution ranging from 60 mg to 2100 mg in healthy male volunteers in a fasted state.[2]

Table 2.1: Pharmacokinetic Parameters of **Aldumastat** after Single Ascending Doses (Fasted State)

Dose	Cmax (µg/mL)	Tmax (h)	AUC (μg·h/mL)	t1/2 (h)
60 mg	1.1	1.0 - 4.0	-	~10
2100 mg	18.3	1.0 - 4.0	-	~10

Note: A comprehensive dose-escalation table with all pharmacokinetic parameters is not available in the public domain. The provided data represents the range of values observed. Exposure (AUC) increased dose-proportionally, while Cmax increased less than proportionally. [2]

Multiple Ascending Dose (MAD) Studies

Multiple ascending dose studies were conducted in healthy volunteers and patients with osteoarthritis to evaluate the steady-state pharmacokinetics of **Aldumastat**.

Study A (NCT02612246): Healthy Male Volunteers

- Doses: 300 mg, 600 mg, and 1050 mg once daily for 14 days (fed state).[2]
- Results: Steady state was achieved within 2 days of dosing with minimal accumulation. The mean apparent terminal elimination half-life was approximately 10 hours.[2][3]

Study B (NCT03311009): Male and Female Patients with Osteoarthritis



- Doses: Up to 300 mg once daily for 4 weeks (fed state).[2]
- Results: The pharmacokinetic profile was similar to that observed in healthy volunteers.[2]

Study C: Healthy Japanese and White Male Volunteers

- Doses: Up to 1050 mg once daily for 14 days (fed state).[2]
- Results: Steady-state plasma exposure after a 300 mg dose was similar between populations, with an AUC ranging from 56.8 to 67.6 μg·h/mL and a Tmax of 4 hours.[2]

Table 2.2: Steady-State Pharmacokinetic Parameters of **Aldumastat** (300 mg, Fed State)

Population	AUC (μg·h/mL)	Tmax (h)
Healthy Volunteers & OA Patients	56.8 - 67.6	4

Bioavailability and Effect of Food

While the absolute oral bioavailability in humans has not been reported, the compound is orally available.[1] A clinical trial (NCT04137341) was designed to assess the relative bioavailability of different tablet formulations and the effect of food.[2] Although the study was completed, specific quantitative data comparing the pharmacokinetics of **Aldumastat** in the fed versus fasted state (e.g., ratios of Cmax and AUC) are not available in the reviewed literature. However, it was noted that in a single-dose study, a 300 mg dose was administered in both fasted and fed states, suggesting the food effect was evaluated.[2]

Absorption, Distribution, Metabolism, and Excretion (ADME)

- Absorption: Aldumastat is rapidly absorbed after oral administration, with a time to maximum plasma concentration (Tmax) of approximately 4 hours.[2]
- Distribution: Information on the volume of distribution is not detailed in the available literature.



- Metabolism: Aldumastat is a potential substrate of CYP3A4 and to a lesser extent,
 CYP2D6. It also has a weak induction potential for CYP3A4.[2]
- Excretion: Urinary excretion of unchanged Aldumastat is low, accounting for less than 11% of the administered dose within 24 hours, suggesting that renal clearance is not a major elimination pathway.[2]

Experimental Protocols Clinical Pharmacokinetic Studies

Study Design: The clinical pharmacokinetic evaluation of **Aldumastat** was conducted through a series of randomized, double-blind, placebo-controlled, single-center, Phase 1 trials.[2] The studies included single ascending dose (SAD) and multiple ascending dose (MAD) cohorts in both healthy volunteers and patients with osteoarthritis.[2]

Dosing and Administration:

- Formulation: **Aldumastat** was administered as an oral solution in the initial first-in-human study and as tablets in subsequent studies.[2]
- Dose Ranges: Single doses ranged from 60 mg to 2100 mg. Multiple daily doses ranged up to 1050 mg.[2]
- Food Conditions: Dosing was conducted under both fasted and fed conditions to assess the effect of food on bioavailability.[2]

Sample Collection and Bioanalysis:

- Sample Matrix: Plasma and urine samples were collected at various time points after drug administration.[4]
- Analytical Method: The concentration of Aldumastat in plasma and urine was quantified
 using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS)
 method.[4] While specific validation parameters like linearity, precision, accuracy, and the
 lower limit of quantification (LLOQ) are not detailed in the primary publications, such
 validation is a standard requirement for bioanalytical methods used in clinical trials.

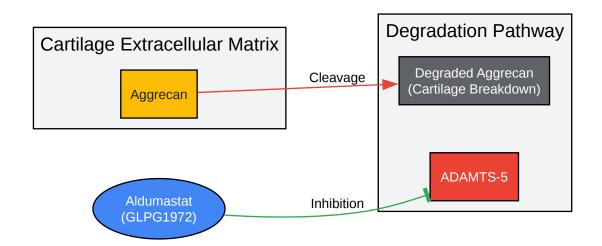


Pharmacokinetic Analysis:

Pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2 were calculated from the
plasma concentration-time data using non-compartmental analysis. The specific software
used for this analysis is not mentioned in the available literature, however, standard industry
software such as SAS® is often utilized for statistical analyses in clinical trials.[5]

Mechanism of Action and Associated Pathways

Aldumastat is a direct inhibitor of the ADAMTS-5 enzyme. ADAMTS-5 is a key metalloproteinase responsible for the degradation of aggrecan, a major component of the cartilage extracellular matrix. By inhibiting ADAMTS-5, **Aldumastat** was developed with the aim of preventing cartilage breakdown in osteoarthritis.



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Caption: Mechanism of action of **Aldumastat** as a direct inhibitor of ADAMTS-5, preventing aggrecan degradation.

Conclusion

Aldumastat demonstrated a generally predictable pharmacokinetic profile in both preclinical and clinical studies, with rapid oral absorption and a half-life supporting once-daily dosing. Its bioavailability varied across preclinical species. While the development for osteoarthritis was halted due to a lack of efficacy in a Phase 2 trial, the comprehensive pharmacokinetic data gathered for **Aldumastat** provides a valuable case study for researchers and professionals



involved in the development of small molecule inhibitors. The information presented in this guide serves as a detailed reference for understanding the absorption, distribution, metabolism, and excretion characteristics of this compound.

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